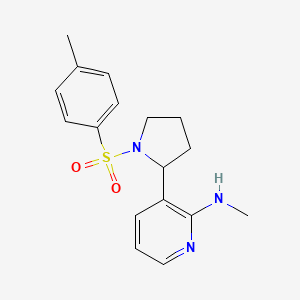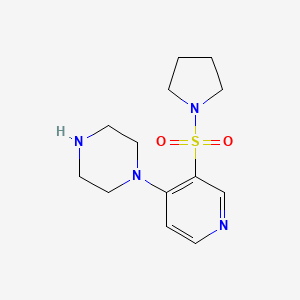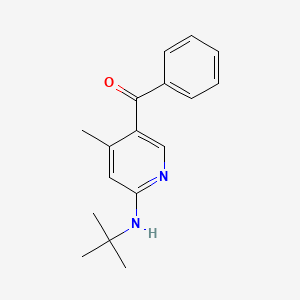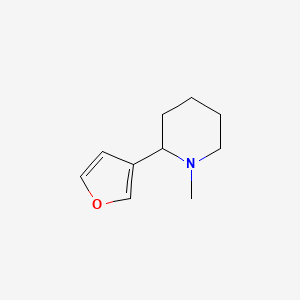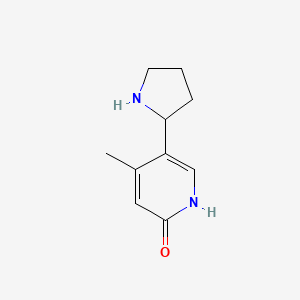![molecular formula C11H13NO2 B11804095 6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
6-Isopropoxy-2-methylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropoxy-2-methylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C11H13NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methylbenzoxazoles involves the oxidative cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields .
Industrial Production Methods
Industrial production methods for 6-Isopropoxy-2-methylbenzo[d]oxazole typically involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
6-Isopropoxy-2-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include its use as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 6-Isopropoxy-2-methylbenzo[d]oxazole involves its interaction with molecular targets through its oxazole ring. This interaction can affect various biochemical pathways, depending on the specific application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoxazole: Lacks the isopropoxy group, making it less hydrophobic.
6-Hydroxy-2-methylbenzo[d]oxazole: Contains a hydroxyl group instead of an isopropoxy group, affecting its reactivity and solubility.
Uniqueness
6-Isopropoxy-2-methylbenzo[d]oxazole is unique due to its isopropoxy group, which can influence its chemical properties, such as solubility and reactivity. This makes it distinct from other benzoxazole derivatives and potentially more suitable for specific applications .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-methyl-6-propan-2-yloxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-7(2)13-9-4-5-10-11(6-9)14-8(3)12-10/h4-7H,1-3H3 |
Clave InChI |
DCJHCOWCVMHBIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C=C(C=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)
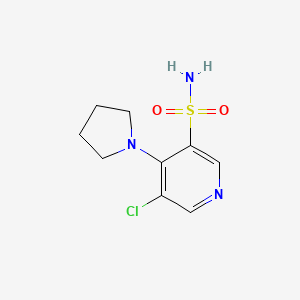
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
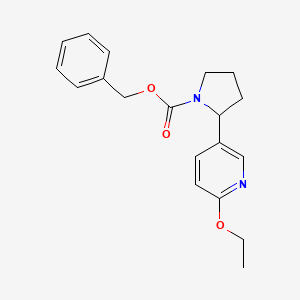
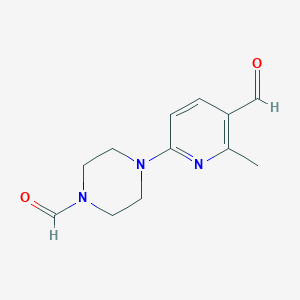
![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)
